molecular formula C16H22N2O4S B4617971 N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4617971
M. Wt: 338.4 g/mol
InChI Key: AZOIVHZFECYSRM-UHFFFAOYSA-N
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Description

N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide is a compound that has drawn attention in the realm of medicinal chemistry due to its potential therapeutic properties. It belongs to a broader class of compounds known as benzamides, which are characterized by their benzamide moiety and have been explored for various biological activities. This compound, in particular, is notable for its unique structural features, including an allyl group, methoxy group, and piperidinylsulfonyl moiety, which contribute to its chemical and physical properties, as well as its reactivity and potential biological activities.

Synthesis Analysis

The synthesis of N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide derivatives involves multiple steps, starting with the preparation of key intermediates such as 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene through reactions like elimination, reduction, and bromination. Further reactions with piperidin-4-one lead to the formation of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide, which is then reacted with other intermediates to produce the final compound. These steps highlight the complexity and precision required in the synthesis of such compounds, demonstrating the importance of understanding reaction mechanisms and conditions to achieve high yields and purity (Bi, 2014; Cheng De-ju, 2014).

Molecular Structure Analysis

The molecular structure of N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide and its derivatives has been characterized using techniques such as NMR, IR, and MS. These studies provide insights into the arrangement of atoms and functional groups within the molecule, including the orientation and connectivity of the allyl, methoxy, and piperidinylsulfonyl groups. Understanding the molecular structure is crucial for predicting the chemical reactivity and interactions of the compound with biological targets (Cheng De-ju, 2015).

Scientific Research Applications

Potential in Drug Development

Compounds structurally related to N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide have been studied for their potential applications in drug development, particularly focusing on their binding affinities and receptor interactions. For instance, derivatives of benzamide have been explored for their neuroleptic activities, indicating the potential of such compounds in the treatment of psychosis and related disorders (Iwanami et al., 1981). Moreover, specific benzamide derivatives have shown promise as selective serotonin 4 receptor agonists, suggesting their utility in enhancing gastrointestinal motility (Sonda et al., 2004).

Insights into Molecular Interaction

Research into similar compounds has also provided insights into the molecular mechanisms underlying their pharmacological effects. For example, studies on delta opioid mechanisms have elucidated how certain benzamide derivatives influence analgesic effects in mice, revealing the importance of δ-opioid receptors in mediating these effects (Nozaki et al., 2012). This research underscores the potential of N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide derivatives in contributing to our understanding of receptor-mediated phenomena and the development of novel analgesics.

Application in Diagnostic Imaging

The application of structurally related compounds in diagnostic imaging, particularly using sigma receptor scintigraphy, has demonstrated the utility of benzamide derivatives in visualizing primary tumors in vivo. Such studies indicate the potential of N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide derivatives in enhancing diagnostic imaging techniques for cancer and other diseases (Caveliers et al., 2002).

Contributions to Material Science

In the realm of material science, the synthesis and characterization of compounds containing allyl and methoxyl groups have been explored for their potential applications in creating novel materials. These investigations provide a foundation for utilizing N-allyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide in the development of advanced materials with specific properties (Han et al., 2019).

Mechanism of Action

The mechanism of action of benzamides and their derivatives can vary widely depending on the specific compound and its intended use. Many benzamides exhibit biological activity, which can include antimicrobial, antioxidant, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with benzamides and their derivatives can also vary widely. For example, (4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl)boronic acid has been classified with the signal word “Warning” and hazard statements H315-H319 .

Future Directions

The future directions for research into benzamides and their derivatives are likely to involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

4-methoxy-3-piperidin-1-ylsulfonyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-9-17-16(19)13-7-8-14(22-2)15(12-13)23(20,21)18-10-5-4-6-11-18/h3,7-8,12H,1,4-6,9-11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOIVHZFECYSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC=C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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